molecular formula C8H14ClNO2 B13338037 (2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B13338037
M. Wt: 191.65 g/mol
InChI Key: GEHZXRQNVRDLEB-IXUZKAFRSA-N
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Description

(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride typically involves the Paal-Knorr pyrrole synthesis. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. The reaction is carried out in water under mild conditions, yielding N-substituted pyrroles in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of renewable feedstocks such as cellulose and chitin has been explored for the sustainable production of pyrrole derivatives .

Chemical Reactions Analysis

Types of Reactions

(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for the Paal-Knorr synthesis, and various oxidizing and reducing agents for subsequent modifications. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products Formed

Scientific Research Applications

(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of (2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives such as N-alkylpyrroles and N-acylpyrroles. These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom .

Uniqueness

The uniqueness of (2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride lies in its specific stereochemistry and the presence of both a cyclopentane and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+;/m1./s1

InChI Key

GEHZXRQNVRDLEB-IXUZKAFRSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O.Cl

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O.Cl

Origin of Product

United States

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